Methyl 3-bromo-1H-pyrrole-2-carboxylate (methyl 3-bromopyrrole-2-carboxylate) is a valuable intermediate in organic synthesis, particularly for the preparation of functionalized pyrroles. Due to the presence of a bromine atom at the 3-position and a methyl ester group at the 2-position, it can undergo various chemical transformations to introduce new functionalities onto the pyrrole ring. Several research articles describe its use as a starting material for the synthesis of diverse pyrrole derivatives (, ).
The pyrrole ring is a common structural motif found in many biologically active molecules. Methyl 3-bromo-1H-pyrrole-2-carboxylate can serve as a building block for the synthesis of potential drug candidates. Scientific literature explores its application in the development of novel compounds with various therapeutic activities, though extensive research is needed to fully understand its potential in this field ().
Methyl 3-bromo-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C₆H₆BrN₁O₂ and a molecular weight of 204.02 g/mol. This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, substituted at the 3-position with a bromine atom and at the 2-position with a carboxylate group. The presence of the bromine atom makes it a versatile intermediate in various
As a research intermediate, methyl 3-bromopyrrole-2-carboxylate likely doesn't have a well-defined mechanism of action in biological systems. Its purpose is to be a building block for the synthesis of more complex molecules with specific biological activities.
Methyl 3-bromo-1H-pyrrole-2-carboxylate exhibits significant biological activity. It interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to inhibit specific enzymes, affecting metabolic flux and cellular processes such as apoptosis and proliferation. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions is crucial for its biochemical properties. It can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Several methods exist for synthesizing methyl 3-bromo-1H-pyrrole-2-carboxylate:
Methyl 3-bromo-1H-pyrrole-2-carboxylate serves as an important intermediate in organic synthesis. Its applications include:
Research indicates that methyl 3-bromo-1H-pyrrole-2-carboxylate can influence cellular signaling pathways and gene expression through its binding interactions with biomolecules. These interactions can lead to conformational changes in enzymes that affect their catalytic activities. Additionally, studies have shown that this compound can modulate the activity of key metabolic enzymes, impacting cellular metabolism and energy production .
Methyl 3-bromo-1H-pyrrole-2-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | 0.75 | Bromine substitution at the 4-position |
Methyl 5-bromo-1H-pyrrole-2-carboxylate | 1196-90-3 | 0.74 | Bromine substitution at the 5-position |
Methyl 3-bromopyrrole-2-carboxylate | 941714-57-4 | 0.74 | Similar structure but different substitution pattern |
Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 433267-55-1 | 0.72 | Ethyl instead of methyl group |
Methyl 1H-pyrrole-2-carboxylate | 1193-62-0 | 0.80 | No bromine substitution |
Methyl 3-bromo-1H-pyrrole-2-carboxylate is unique due to its specific bromination at the third position, which influences its reactivity and biological activity compared to its analogs .